4-Methyl-4-(1-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
4-Methyl-4-(1-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that belongs to the class of thienopyridines. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. The presence of a methyl group and a methylcyclopropyl group adds to its unique structural features. Thienopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(1-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors One common method is the reaction of 2-aminothiophene with a suitable aldehyde or ketone under acidic or basic conditions to form the thienopyridine core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions would be selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(1-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(1-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic nitrogen-containing heterocycle with similar structural features.
Thiophene: A sulfur-containing heterocycle that forms part of the thienopyridine structure.
Dihydropyridine: A reduced form of pyridine with significant biological activity.
Uniqueness
4-Methyl-4-(1-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to the presence of both a thiophene and a pyridine ring, along with the specific methyl and methylcyclopropyl substitutions. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H17NS |
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Molecular Weight |
207.34 g/mol |
IUPAC Name |
4-methyl-4-(1-methylcyclopropyl)-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H17NS/c1-11(5-6-11)12(2)9-4-8-14-10(9)3-7-13-12/h4,8,13H,3,5-7H2,1-2H3 |
InChI Key |
XHSRJRRYTCHVIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2(C3=C(CCN2)SC=C3)C |
Origin of Product |
United States |
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